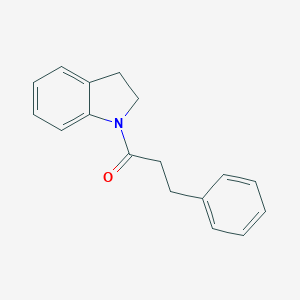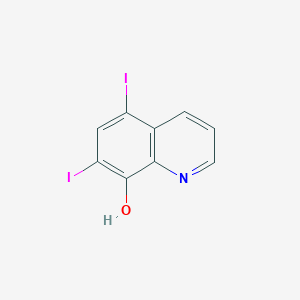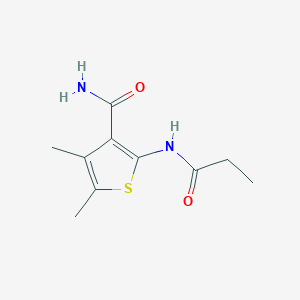![molecular formula C12H14N2O2 B464096 N-[4-(acetylamino)phenyl]cyclopropanecarboxamide CAS No. 433705-03-4](/img/structure/B464096.png)
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Also known as APC, this compound is a cyclopropane-based molecule that has been synthesized using various methods. In
科学的研究の応用
APC has been the subject of extensive research due to its potential applications in drug discovery and development. It has been found to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for the development of anticancer drugs. APC has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation-related disorders.
作用機序
The mechanism of action of APC is not fully understood, but it is believed to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in gene expression regulation, and their dysregulation has been linked to various diseases, including cancer. By inhibiting HDAC activity, APC may lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth.
Biochemical and Physiological Effects
APC has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. APC has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, APC has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation-related disorders.
実験室実験の利点と制限
One of the main advantages of using APC in lab experiments is its potent antitumor activity. It has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of using APC is its low solubility in water, which can make it challenging to work with in lab experiments.
将来の方向性
There are several future directions for the research on APC. One of the areas of focus is the development of APC-based anticancer drugs. Researchers are exploring the use of APC in combination with other drugs to enhance its anticancer activity. Additionally, there is a need for further research to understand the mechanism of action of APC fully. This will help to identify potential targets for the development of new drugs. Finally, researchers are also exploring the use of APC in the treatment of other diseases, such as pain and inflammation-related disorders.
Conclusion
In conclusion, N-[4-(acetylamino)phenyl]cyclopropanecarboxamide is a promising compound that has potential applications in drug discovery and development. Its potent antitumor activity, anti-inflammatory, and analgesic effects make it a potential treatment for cancer and pain and inflammation-related disorders. Further research is needed to fully understand the mechanism of action of APC and to identify potential targets for the development of new drugs.
合成法
The synthesis of N-[4-(acetylamino)phenyl]cyclopropanecarboxamide is a complex process that involves several steps. One of the most common methods used for the synthesis of APC is the reaction of 4-acetamidobenzenesulfonyl chloride with cyclopropanecarboxylic acid in the presence of a base. This reaction leads to the formation of APC as a white solid.
特性
IUPAC Name |
N-(4-acetamidophenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)13-10-4-6-11(7-5-10)14-12(16)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFJFROTOPBZCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide](/img/structure/B464030.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B464040.png)

![methyl 2-[(3-phenylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B464043.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-4-methylbenzamide](/img/structure/B464053.png)
![2-(2-naphthyloxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B464061.png)
![2-(2,4-dichlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B464066.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B464080.png)


![N-Benzyl-N-[2-(benzyl-propionyl-amino)-ethyl]-propionamide](/img/structure/B464123.png)
![4-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B464141.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B464145.png)